![molecular formula C13H20N4O2 B592288 tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 634468-96-5](/img/structure/B592288.png)
tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O2 . It is a solid substance at room temperature . The compound is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl 4-hydroxypiperdine-1-carboxylate as a starting material . Another method involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.33 . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Organic Chemical Synthesis Intermediate
“tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate . It plays a crucial role in the synthesis of various complex organic compounds.
Biological Evaluation
The compound has been subjected to biological evaluation, particularly for its antibacterial and antifungal activities . It has been tested in vitro at concentrations of 10 μg/disc against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
X-ray Diffraction Studies
The compound has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
Building Blocks in Drug Discovery
Piperazine and its derivatives, such as “tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate”, serve as useful building blocks in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis of Novel Organic Compounds
The compound is used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Physicochemical Property Adjustment
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, the incorporation of the piperazine ring in “tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is considered an important synthetic strategy in the field of drug discovery .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIRRWHYFDUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736832 | |
Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
CAS RN |
634468-96-5 | |
Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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